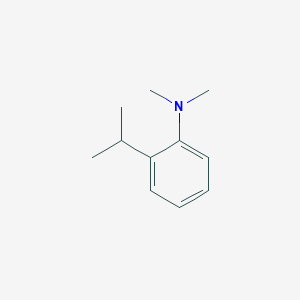![molecular formula C15H18AsN B14634842 3-[Ethyl(2-methylphenyl)arsanyl]aniline CAS No. 53980-33-9](/img/structure/B14634842.png)
3-[Ethyl(2-methylphenyl)arsanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Ethyl(2-methylphenyl)arsanyl]aniline is an organoarsenic compound characterized by the presence of an ethyl group, a 2-methylphenyl group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylaniline with ethylarsine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methylaniline} + \text{ethylarsine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[Ethyl(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound into its corresponding arsine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the arsenic atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted aniline and arsenic compounds.
科学的研究の応用
3-[Ethyl(2-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 3-[Ethyl(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
- 3-[Methyl(2-methylphenyl)arsanyl]aniline
- 3-[Ethyl(3-methylphenyl)arsanyl]aniline
- 3-[Ethyl(2-chlorophenyl)arsanyl]aniline
Uniqueness
3-[Ethyl(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group and the 2-methylphenyl moiety imparts distinct properties compared to other similar compounds.
特性
CAS番号 |
53980-33-9 |
|---|---|
分子式 |
C15H18AsN |
分子量 |
287.23 g/mol |
IUPAC名 |
3-[ethyl-(2-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-8-6-9-14(17)11-13)15-10-5-4-7-12(15)2/h4-11H,3,17H2,1-2H3 |
InChIキー |
AYISQXHKGPNPMM-UHFFFAOYSA-N |
正規SMILES |
CC[As](C1=CC=CC(=C1)N)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


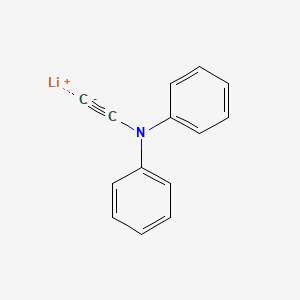
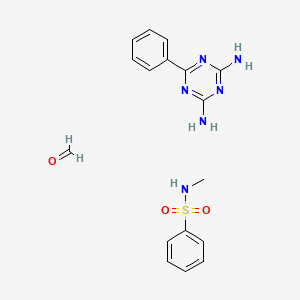
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
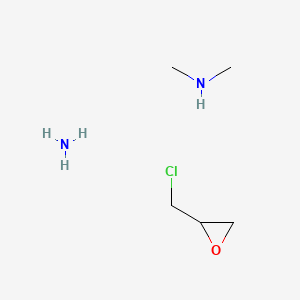
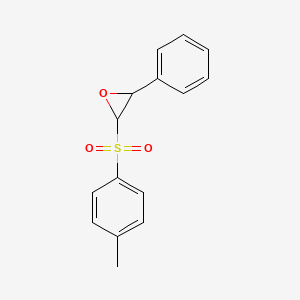
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
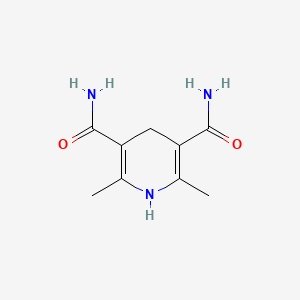
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)

![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
